Cas no 375857-78-6 (7-methoxyimidazo1,2-apyrimidine)

7-methoxyimidazo1,2-apyrimidine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyrimidine,7-methoxy-
- 7-Methoxyimidazo[1,2-a]pyrimidine
- 7-methoxyimidazo1,2-apyrimidine
- CJSLSEQMMQWPEE-UHFFFAOYSA-N
- Imidazo[1,2-a]pyrimidine, 7-methoxy- (9CI)
- 7-methoxyimidazo[1,2-alpha]pyrimidine
- 375857-78-6
- EN300-186777
- SCHEMBL7225919
-
- インチ: InChI=1S/C7H7N3O/c1-11-6-2-4-10-5-3-8-7(10)9-6/h2-5H,1H3
- InChIKey: CJSLSEQMMQWPEE-UHFFFAOYSA-N
- ほほえんだ: COC1C=CN2C=CN=C2N=1
計算された属性
- せいみつぶんしりょう: 149.05901
- どういたいしつりょう: 149.059
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 39.4A^2
じっけんとくせい
- PSA: 39.42
7-methoxyimidazo1,2-apyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-186777-1g |
7-methoxyimidazo[1,2-a]pyrimidine |
375857-78-6 | 95% | 1g |
$1500.0 | 2023-09-18 | |
Enamine | EN300-186777-1.0g |
7-methoxyimidazo[1,2-a]pyrimidine |
375857-78-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
1PlusChem | 1P00CZA8-10g |
Imidazo[1,2-a]pyrimidine, 7-methoxy- (9CI) |
375857-78-6 | 95% | 10g |
$8034.00 | 2023-12-17 | |
Aaron | AR00CZIK-50mg |
Imidazo[1,2-a]pyrimidine, 7-methoxy- (9CI) |
375857-78-6 | 95% | 50mg |
$503.00 | 2025-01-24 | |
Enamine | EN300-186777-10g |
7-methoxyimidazo[1,2-a]pyrimidine |
375857-78-6 | 95% | 10g |
$6450.0 | 2023-09-18 | |
A2B Chem LLC | AG04800-100mg |
7-Methoxyimidazo[1,2-a]pyrimidine |
375857-78-6 | 95% | 100mg |
$581.00 | 2024-04-20 | |
A2B Chem LLC | AG04800-250mg |
7-Methoxyimidazo[1,2-a]pyrimidine |
375857-78-6 | 95% | 250mg |
$818.00 | 2024-04-20 | |
Enamine | EN300-186777-0.05g |
7-methoxyimidazo[1,2-a]pyrimidine |
375857-78-6 | 95% | 0.05g |
$347.0 | 2023-09-18 | |
Enamine | EN300-186777-5g |
7-methoxyimidazo[1,2-a]pyrimidine |
375857-78-6 | 95% | 5g |
$4349.0 | 2023-09-18 | |
Aaron | AR00CZIK-100mg |
Imidazo[1,2-a]pyrimidine, 7-methoxy- (9CI) |
375857-78-6 | 95% | 100mg |
$738.00 | 2025-01-24 |
7-methoxyimidazo1,2-apyrimidine 関連文献
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
7-methoxyimidazo1,2-apyrimidineに関する追加情報
Professional Introduction to Compound with CAS No. 375857-78-6 and Product Name: 7-methoxyimidazo1,2-apyrimidine
The compound with the CAS number 375857-78-6 and the product name 7-methoxyimidazo1,2-apyrimidine represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its imidazo[1,2-a]pyrimidine core structure, has garnered attention due to its potential applications in drug discovery and development. The presence of a methoxy group at the 7-position introduces unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
In recent years, the pharmaceutical industry has seen a surge in the exploration of imidazo[1,2-a]pyrimidine derivatives due to their diverse biological activities. These compounds have been investigated for their roles in modulating various cellular pathways, including those involved in inflammation, immunity, and cancer. The 7-methoxyimidazo1,2-apyrimidine derivative, in particular, has shown promise in preclinical studies as a potential inhibitor of kinases and other enzymes implicated in disease progression.
One of the most compelling aspects of this compound is its structural flexibility, which allows for further chemical modification to enhance its pharmacological properties. Researchers have leveraged this flexibility to develop analogs with improved solubility, bioavailability, and target specificity. For instance, studies have demonstrated that modifications at the 3-position or the 5-position of the imidazo[1,2-a]pyrimidine ring can significantly alter the compound's binding affinity to specific protein targets. This underscores the importance of 7-methoxyimidazo1,2-apyrimidine as a versatile building block in medicinal chemistry.
The synthesis of 7-methoxyimidazo1,2-apyrimidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to streamline the process. These techniques not only improve efficiency but also enable the introduction of complex functional groups into the molecule. The resulting derivatives are then subjected to rigorous analytical characterization using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm their structural integrity.
Recent research has highlighted the therapeutic potential of 7-methoxyimidazo1,2-apyrimidine derivatives in addressing chronic diseases. For example, studies have shown that certain analogs exhibit anti-inflammatory effects by inhibiting NF-κB signaling pathways. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preclinical trials have indicated that these compounds may possess anticancer properties by interfering with cell proliferation and inducing apoptosis in tumor cells.
The pharmacokinetic profile of 7-methoxyimidazo1,2-apyrimidine is another critical factor that influences its clinical applicability. Researchers are actively investigating ways to optimize absorption, distribution, metabolism, and excretion (ADME) properties through structural modifications. For instance, incorporating hydrophilic groups can enhance water solubility, while lipophilic substituents can improve membrane permeability. These efforts are essential for developing drug candidates that meet stringent pharmaceutical standards.
In conclusion,7-methoxyimidazo1,2-apyrimidine (CAS No. 375857-78-6) stands out as a promising compound with significant therapeutic potential. Its unique structural features and biological activities make it an attractive candidate for further development in drug discovery programs. As research continues to uncover new applications for this molecule and its derivatives,7-methoxyimidazo1,2-apyrimidine is poised to play a crucial role in advancing pharmaceutical innovation.
375857-78-6 (7-methoxyimidazo1,2-apyrimidine) 関連製品
- 2248381-59-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-(azetidine-1-sulfonyl)-2-chlorobenzoate)
- 98639-99-7(1H-Indole-3-acetic acid, 4,5-dichloro-)
- 2228946-73-2(3-(1-azido-2-hydroxyethyl)benzonitrile)
- 61613-20-5(N-Tosyl-2-iodoaniline)
- 2137646-90-1(1-Ethyl-1-azaspiro[4.5]decan-4-amine)
- 955581-62-1(1-ethyl-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide)
- 1806069-11-3(6-Amino-4-chloro-3-(difluoromethyl)-2-hydroxypyridine)
- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)
- 2228640-12-6(3-chloro-4-hydrazinyl-5,6-dimethylpyridazine)
- 1823336-46-4(3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)




